3-Methylpseudouridine, also known as 3-methyl-5-β-D-ribofuranosyluracil, is a modified nucleoside derived from pseudouridine. It was first characterized in the context of ribosomal RNA from Escherichia coli, where it plays a significant role in the structure and function of ribosomes. The compound is notable for being the only known derivative of pseudouridine found in bacterial ribosomal RNA, highlighting its unique biochemical significance .
3-Methylpseudouridine is classified as a nucleoside analog. It is synthesized from pseudouridine through various chemical reactions that introduce a methyl group at the 3-position of the uridine base. Its discovery and synthesis have been documented primarily in studies exploring RNA modifications and their implications in molecular biology and biochemistry .
The synthesis of 3-methylpseudouridine has been achieved through several methods, primarily involving the methylation of pseudouridine.
Methods:
These methods emphasize the versatility in synthesizing this compound, allowing for further exploration of its biological functions.
The molecular structure of 3-methylpseudouridine consists of a uracil base linked to a ribofuranose sugar, with a methyl group attached at the nitrogen atom located at position three of the uracil ring.
Structural Data:
3-Methylpseudouridine can participate in various chemical reactions typical for nucleosides, including:
The introduction of a methyl group at position three affects its reactivity compared to unmodified nucleosides, particularly influencing hydrogen bonding patterns during base pairing in RNA interactions .
The mechanism by which 3-methylpseudouridine functions primarily revolves around its incorporation into RNA molecules. When included in messenger RNA (mRNA) sequences, it can enhance stability and influence translation efficiency.
Process Details:
Relevant analyses include melting point determination and spectroscopic studies (e.g., NMR spectroscopy) that provide insights into its conformational dynamics in solution .
3-Methylpseudouridine has several scientific applications:
3-Methylpseudouridine (m³Ψ) is systematically named as 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione (CAS Registry Number: 81691-06-7). Its molecular formula is C₁₀H₁₄N₂O₆, with a molecular weight of 258.23 g/mol. The compound features a β-D-ribofuranose sugar connected via a carbon-carbon glycosidic bond to a methylated uracil ring at the N3 position. The stereochemistry of the sugar moiety is defined by the S configuration at C2 and R configurations at C3 and C4, critical for maintaining the pseudouridine's characteristic ring conformation and biological recognition [4] [7].
Unlike canonical uridine or pseudouridine (Ψ), m³Ψ exhibits N3-methylation rather than N1-methylation (found in m¹Ψ). This distinction alters the hydrogen-bonding acceptor profile: m³Ψ retains a free N1-H group, while m¹Ψ has a methylated N1 and a free N3-H. In RNA, Ψ and m¹Ψ primarily stabilize secondary structures via enhanced water binding, while m³Ψ’s N3-methylation sterically hinders certain base-pairing modes. Notably, m³Ψ is a natural component of Escherichia coli 23S rRNA (position 1915) and yeast tRNA, whereas m¹Ψ occurs in archaeal tRNA and eukaryotic rRNA [3] [6] [8].
Table 1: Comparative Structural Features of Modified Pseudouridines
Compound | Glycosidic Linkage | Methylation Site | Natural Occurrence |
---|---|---|---|
Pseudouridine (Ψ) | C-C bond | None | Universal; tRNA, rRNA |
N1-Methylpseudouridine (m¹Ψ) | C-C bond | N1 position | Archaeal tRNA, eukaryotic rRNA |
3-Methylpseudouridine (m³Ψ) | C-C bond | N3 position | E. coli 23S rRNA, yeast tRNA |
m³Ψ is a white-to-off-white crystalline powder with high water solubility (>50 mg/mL) due to its polar sugar moiety and ionizable uracil ring. It remains stable at physiological pH (7.0–7.4) and temperatures up to 37°C for >72 hours, making it suitable for in vitro applications. Under acidic conditions (pH < 3), the glycosidic bond remains intact due to its C-C linkage, contrasting with N-glycosidic bonds in uridine that hydrolyze readily. Long-term storage requires 2–8°C to prevent decomposition [4] [5].
The N3-methyl group of m³Ψ disrupts canonical Watson-Crick base pairing by occupying the uracil’s Hoogsteen edge. This forces the nucleoside into a C2'-endo sugar pucker, confirmed by NMR studies, which reduces duplex stability but enhances stacking interactions in single-stranded regions. In RNA helices, m³Ψ acts as a dynamic modulator: it weakens A-U pairs but strengthens non-canonical interactions, such as U•G wobble pairs. This property is exploited in mRNA vaccines to reduce immunogenicity while maintaining translational efficiency [3] [8].
The synthesis of m³Ψ employs regioselective methylation of pseudouridine precursors:
In E. coli, m³Ψ1915 in 23S rRNA is synthesized by the RlmH methyltransferase (formerly YbeA), a SPOUT superfamily enzyme. Key mechanistic features:
Table 2: Enzymatic Synthesis Characteristics of RlmH
Property | Detail |
---|---|
Enzyme Class | SPOUT superfamily methyltransferase |
Gene | rlmH (formerly ybeA) |
Reaction | Ψ1915 + SAM → m³Ψ1915 + S-adenosylhomocysteine |
Substrate Requirement | 70S ribosomes (not 50S subunits) |
Conservation | Found in bacteria, plants, and archaea |
All listed compounds: 3-Methylpseudouridine, Pseudouridine, N1-Methylpseudouridine.
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